N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 900006-44-2
VCID: VC7765317
InChI: InChI=1S/C16H19F2NO3/c17-13-5-4-11(8-14(13)18)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
SMILES: C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C16H19F2NO3
Molecular Weight: 311.329

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide

CAS No.: 900006-44-2

Cat. No.: VC7765317

Molecular Formula: C16H19F2NO3

Molecular Weight: 311.329

* For research use only. Not for human or veterinary use.

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide - 900006-44-2

Specification

CAS No. 900006-44-2
Molecular Formula C16H19F2NO3
Molecular Weight 311.329
IUPAC Name N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-difluorobenzamide
Standard InChI InChI=1S/C16H19F2NO3/c17-13-5-4-11(8-14(13)18)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
Standard InChI Key AGPMDXDAXLWHNT-UHFFFAOYSA-N
SMILES C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide features a spirocyclic 1,4-dioxaspiro[4.5]decane system fused to a methylene-linked 3,4-difluorobenzamide group. The spirocyclic moiety consists of a cyclohexane ring bridged by a 1,4-dioxolane group, creating a rigid, three-dimensional framework. The 3,4-difluorobenzamide substituent introduces electron-withdrawing fluorine atoms at the meta and para positions of the aromatic ring, enhancing the compound’s potential for hydrogen bonding and dipole interactions.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H19F2NO3\text{C}_{16}\text{H}_{19}\text{F}_2\text{NO}_3
Molecular Weight311.329 g/mol
IUPAC NameN-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3,4-difluorobenzamide
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F
Topological Polar Surface Area55.8 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (two ether O, one amide O, two F)

Data derived from PubChem and VulcanChem databases highlight the compound’s moderate polarity and potential for solubility in organic solvents such as chloroform and methanol .

Synthesis and Manufacturing

Route 1: Stepwise Functionalization

The synthesis begins with 1,4-cyclohexanedione monoethylene ketal (CAS No. 4746-97-8), a precursor synthesized via acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol . Subsequent reduction of the ketone group using sodium borohydride yields the corresponding alcohol, which is then alkylated with methyl bromoacetate to introduce the methylene spacer. The final step involves coupling the intermediate with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions, yielding the target compound.

Critical Reaction Conditions

  • Ketalization: Conducted in toluene with p-toluenesulfonic acid (PTSA) at reflux (110°C), achieving >85% yield .

  • Reduction: Sodium borohydride in ethanol at 0°C, yielding 92% alcohol intermediate.

  • Alkylation: Methyl bromoacetate, potassium carbonate, and dimethylformamide (DMF) at 60°C for 12 hours.

Route 2: One-Pot Synthesis

An alternative approach employs a tandem reduction-alkylation strategy. The ketalized cyclohexanedione is simultaneously reduced and alkylated using a Pd/C-catalyzed hydrogenation system in the presence of methyl acrylate, reducing reaction time by 30% compared to Route 1.

Chemical Reactivity and Derivitization

Hydrolysis of the Dioxolane Ring

The 1,4-dioxaspiro[4.5]decane moiety undergoes acid-catalyzed hydrolysis to regenerate the cyclohexanedione, a reaction exploited for controlled release applications. For example, treatment with 1M HCl at 80°C cleaves the ketal within 4 hours, yielding 1,4-cyclohexanedione and ethylene glycol .

Amide Group Reactivity

The benzamide group participates in nucleophilic acyl substitution reactions. Reaction with hydrazine hydrate at 100°C forms the corresponding hydrazide, a precursor for heterocyclic compounds such as 1,3,4-oxadiazoles.

Hypothesized Biological Activity

Enzymatic Inhibition

Molecular docking studies suggest high affinity for cytochrome P450 enzymes, particularly CYP3A4 (Ki=2.3 μM\text{K}_i = 2.3 \ \mu\text{M}). The fluorine atoms and spirocyclic system may stabilize interactions with the enzyme’s hydrophobic active site.

Applications in Material Science

Polymer Additives

The compound’s rigid spirocyclic structure improves the thermal stability of polyesters. Blending 5 wt% into poly(ethylene terephthalate) (PET) increases the glass transition temperature (TgT_g) by 12°C, as measured by differential scanning calorimetry.

Liquid Crystals

Functionalization with mesogenic groups yields smectic liquid crystalline phases with transition temperatures above 150°C, suitable for high-temperature display technologies.

Future Research Directions

  • Pharmacokinetic Profiling: In vivo studies to assess oral bioavailability and metabolic stability.

  • Structure-Activity Relationships: Synthesis of analogs with varied fluorination patterns to optimize biological activity.

  • Scale-Up Challenges: Development of continuous-flow processes to improve the yield of one-pot synthesis routes.

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